Cas no 1824511-11-6 (Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate)

tert-ブチル 3-(3-フルオロフェニル)-4-ヒドロキシピロリジン-1-カルボキシレートは、ピロリジン骨格にフルオロフェニル基とヒドロキシル基を有する有機化合物です。分子式はC15H20FNO3で、分子量は281.33 g/molです。この化合物は、医薬品中間体としての応用が期待される特異な構造を有しており、フッ素原子の導入により代謝安定性の向上が図られています。Boc保護基を有するため、アミン部位の選択的反応が可能であり、合成化学における多段階反応での利便性が特徴です。結晶性が良好なため精製が容易で、高純度品の調製に適しています。

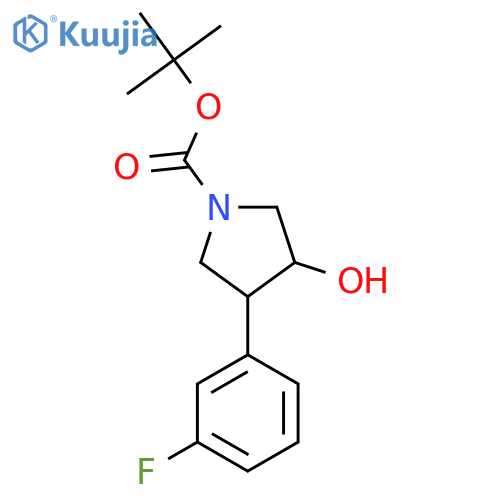

1824511-11-6 structure

商品名:Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate

- EN300-1625543

- 1824511-11-6

- Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate

-

- インチ: 1S/C15H20FNO3/c1-15(2,3)20-14(19)17-8-12(13(18)9-17)10-5-4-6-11(16)7-10/h4-7,12-13,18H,8-9H2,1-3H3

- InChIKey: JBFWOJBPVNLWHJ-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1)C1CN(C(=O)OC(C)(C)C)CC1O

計算された属性

- せいみつぶんしりょう: 281.14272166g/mol

- どういたいしつりょう: 281.14272166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 49.8Ų

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1625543-0.5g |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 0.5g |

$933.0 | 2023-06-04 | ||

| Enamine | EN300-1625543-5.0g |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 5g |

$2816.0 | 2023-06-04 | ||

| Enamine | EN300-1625543-2500mg |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 2500mg |

$1230.0 | 2023-09-22 | ||

| Enamine | EN300-1625543-1000mg |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 1000mg |

$628.0 | 2023-09-22 | ||

| Enamine | EN300-1625543-500mg |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 500mg |

$603.0 | 2023-09-22 | ||

| Enamine | EN300-1625543-5000mg |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 5000mg |

$1821.0 | 2023-09-22 | ||

| Enamine | EN300-1625543-10000mg |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 10000mg |

$2701.0 | 2023-09-22 | ||

| Enamine | EN300-1625543-1.0g |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 1g |

$971.0 | 2023-06-04 | ||

| Enamine | EN300-1625543-0.05g |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 0.05g |

$816.0 | 2023-06-04 | ||

| Enamine | EN300-1625543-0.1g |

tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate |

1824511-11-6 | 0.1g |

$855.0 | 2023-06-04 |

Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate 関連文献

-

2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

1824511-11-6 (Tert-butyl 3-(3-fluorophenyl)-4-hydroxypyrrolidine-1-carboxylate) 関連製品

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量